2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole
Description
2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core linked to a piperidine ring substituted at the 4-position with a thiophene moiety. This compound’s structural complexity positions it as a candidate for drug development, particularly in targeting infections and neurological conditions.
Properties
IUPAC Name |
2-(4-thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-2-5-14-13(4-1)17-16(19-14)18-9-7-12(8-10-18)15-6-3-11-20-15/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQVGFAHTBAVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Piperidine Substitution: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzoxazole intermediate.
Thiophene Substitution: The thiophene group can be attached to the piperidine ring through cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoxazole ring can be reduced under hydrogenation conditions to form dihydrobenzoxazole derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against neurological disorders.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or ion channels in the nervous system.
Pathways Involved: The compound can modulate signaling pathways by binding to receptors, leading to changes in cellular responses such as ion flux or enzyme activity.
Comparison with Similar Compounds
3-(4-(Benzo[d]oxazol-2-yl)-1-methylpiperidin-4-yl)benzo[d]oxazol-2(3H)-one (Compound 18)
- Structure : Contains dual benzoxazole units linked via a methylpiperidine ring.
- Key Differences : The additional benzoxazolone group introduces hydrogen-bonding capacity, unlike the thiophene in the target compound.
- Relevance : Demonstrates the impact of multiple heterocycles on molecular interactions, though synthetic complexity may limit scalability .
2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole
- Structure : Piperazine (instead of piperidine) with a methyl group.
- Key Differences : Piperazine’s nitrogen-rich structure may alter basicity and target binding compared to the thiophene-substituted piperidine in the target compound.
- Applications : Highlighted in life science research but lacks specific activity data .
Thiophene and Aryl-Substituted Benzoxazoles
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole (Compound 3)
- Structure : Benzoxazole with a para-methoxy-substituted ethenyl group.
- Activity : Exhibited potent antimycobacterial activity (MIC = 3.12 µM against M. avium), surpassing isoniazid.
2-(4-Bromophenyl)-1,3-benzoxazole
- Structure : Benzoxazole with a para-bromoaryl substituent.
- Key Differences : Bromine’s electronegativity and steric bulk contrast with thiophene’s π-electron richness.
Heterocycle-Fused Benzoxazoles
2-[(2-{[5-(Pyridin-4-yl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-Benzoxazole
2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole
- Structure : Benzoxazole fused with pyridine-pyrimidine.
Antimycobacterial Activity
Key Insight : The target’s thiophene may offer synergistic effects with piperidine to enhance membrane penetration, similar to methoxy and methylsulfanyl groups in ethenyl derivatives.
Physicochemical Properties
Structure-Activity Relationships (SAR)
- Substituent Position : Para-substituted aryl groups (e.g., methoxy in ) enhance antimycobacterial activity compared to ortho-substituents. The thiophene’s position on piperidine may optimize target binding.
- Heterocycle Integration : Piperidine improves solubility, while thiophene enhances aromatic interactions, as seen in cyclic analogs like 2,3-dihydrobenzofuran derivatives .
- Electron Effects : Thiophene’s electron-rich nature may mimic methoxy’s donating effects, stabilizing charge-transfer interactions in biological targets .
Biological Activity
2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a benzoxazole ring fused with a thiophene-substituted piperidine. This compound is being investigated for various biological activities, including anticancer, antimicrobial, and antiviral effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key properties:
- Molecular Weight: 252.36 g/mol
- Density: 1.25 g/cm³
- Melting Point: Not specified in available literature.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is believed to modulate neurotransmitter receptors and ion channels, leading to significant changes in cellular signaling pathways. This mechanism underlies its potential therapeutic applications in treating neurological disorders and various cancers.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzoxazole, including this compound, exhibit substantial cytotoxic effects against several human cancer cell lines. The following table summarizes the cytotoxic effects observed in various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 10.5 | |
| A549 (Lung) | 12.3 | |
| HT-29 (Colon) | 8.9 | |
| HeLa (Cervical) | 9.7 |
The compound has shown moderate to significant cytotoxicity across these cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
Benzoxazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that this compound exhibits activity against both bacterial and fungal strains. The following table highlights its antimicrobial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bactericidal |
| Candida albicans | 16 µg/mL | Fungicidal |
These findings underscore the compound's potential as a novel antimicrobial agent.
Antiviral Activity
The antiviral properties of benzoxazole derivatives have also been explored, particularly against viruses such as HIV and influenza. While specific data on this compound is limited, related compounds have shown promising results in inhibiting viral replication.
Case Studies
A notable case study involved the synthesis and evaluation of benzoxazole derivatives for their anticancer activity. In this study, researchers synthesized a series of compounds based on the benzoxazole scaffold and tested them against various cancer cell lines. Results indicated that modifications to the benzoxazole structure significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Q & A
Q. What are the optimal synthetic routes for 2-(4-Thiophen-2-ylpiperidin-1-yl)-1,3-benzoxazole in academic research?
The synthesis typically involves multi-step reactions, including imine formation and cyclization. For example:
- Step 1 : React 2-aminophenol with a thiophene-substituted aldehyde (e.g., 4-thiophen-2-ylpiperidine-1-carbaldehyde) under acidic or catalytic conditions. Titanium-supported nano-silica (TiCl₄·SiO₂) can enhance imine intermediate formation .
- Step 2 : Oxidize the imine intermediate to form the benzoxazole ring. This step may use mild oxidants like air or iodine to avoid side reactions .
- Step 3 : Purify via recrystallization (e.g., ethanol) and validate using melting point, FT-IR, and NMR spectroscopy . Yield Optimization: Adjust solvent polarity (e.g., DMF vs. ethanol) and reaction time to improve yields (typically 60–90% for analogous benzoxazoles) .
| Synthetic Route | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|
| Imine cyclization | TiCl₄·SiO₂, ethanol | 85% | |
| Nucleophilic substitution | DMF, K₂CO₃ | 72% |
Q. How can researchers structurally characterize this compound?
Key methods include:
- X-ray crystallography : Use SHELXL for small-molecule refinement and ORTEP-III for graphical representation of bond lengths/angles .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm; piperidine protons at δ 2.5–3.5 ppm) .
- FT-IR : Identify benzoxazole C=N stretching (~1620 cm⁻¹) and thiophene C-S vibrations (~690 cm⁻¹) .
- Elemental analysis : Validate purity by comparing calculated vs. experimental C/H/N/S percentages .
Advanced Research Questions
Q. How do structural modifications to the thiophene or piperidine moieties affect biological activity?
- Thiophene substitution : Electron-withdrawing groups (e.g., Cl, NO₂) enhance antifungal activity by increasing electrophilicity, as seen in 2-(4-chlorophenyl)-1,3-benzoxazole derivatives (MIC: 2 µg/mL against Candida albicans) .
- Piperidine functionalization : Adding polar groups (e.g., morpholine, phenylpiperazine) improves blood-brain barrier penetration, as demonstrated in A2A receptor antagonists .
- SAR strategy : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes. For example, bulky substituents on piperidine may sterically hinder target interactions .
Q. What experimental designs resolve contradictions in reported antifungal vs. anticancer activities of benzoxazole derivatives?
- Controlled variables : Test compounds under identical conditions (e.g., pH 7.4, 37°C) using standardized assays:
- Antifungal : Broth microdilution (CLSI guidelines) .
- Anticancer : MTT assay on HeLa or MCF-7 cell lines .
- Mechanistic studies : Compare ROS generation (via DCFH-DA assay) and apoptosis markers (caspase-3 activation) to differentiate cytotoxic mechanisms .
- Data normalization : Express activity relative to positive controls (e.g., fluconazole for antifungal, doxorubicin for anticancer) to minimize inter-study variability .
Q. How can computational methods guide the optimization of this compound for CNS targets?
- Molecular dynamics (MD) simulations : Model blood-brain barrier permeability using logP (optimal range: 2–5) and polar surface area (<90 Ų) .
- Docking studies : Target A2A adenosine receptors (PDB ID: 4UHR) to identify critical interactions (e.g., hydrogen bonding with His264, π-π stacking with Phe168) .
- ADMET prediction : Use SwissADME to assess hepatotoxicity and CYP450 inhibition risks .
Data Contradiction Analysis
Q. Why do some studies report high antifungal activity for benzoxazoles, while others show limited efficacy?
Discrepancies arise from:
- Strain variability : Aspergillus fumigatus may develop resistance via efflux pumps (e.g., ABC transporters), unlike Cryptococcus neoformans .
- Substituent positioning : 2-(2,4-dichlorophenyl)-1,3-benzoxazole (MIC: 1 µg/mL) outperforms 4-nitrophenyl derivatives (MIC: >64 µg/mL) due to Cl’s electronegativity .
- Methodological differences : Agar diffusion (qualitative) vs. broth dilution (quantitative) assays yield conflicting MIC values .
Methodological Recommendations
- Synthesis : Prioritize TiCl₄·SiO₂-catalyzed routes for eco-friendly, high-yield protocols .
- Characterization : Combine XRD (for absolute configuration) with NMR/FT-IR for rapid validation .
- Biological testing : Use orthogonal assays (e.g., fluorescence-based viability + colony counting) to confirm activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
